Superior CYP17 Lyase Inhibition Versus 4-Pyridyl Isomer in a Human Enzyme Assay
In a direct comparison of regioisomers for human CYP17 lyase inhibition, the 3-pyridin-3-yl substituted isoxazolone scaffold demonstrated a 100-fold higher potency than its 4-pyridin-4-yl counterpart [1]. This highlights the critical role of the 3-pyridyl orientation for engaging the enzyme's active site heme iron, a finding that cannot be extrapolated from simpler pyridine-containing analogs.
| Evidence Dimension | Inhibition of human CYP17 (17,20-lyase activity) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 3-pyridin-4-yl-4H-1,2-oxazol-5-one (4-pyridyl isomer) |
| Quantified Difference | IC50 = 10,000 nM (100-fold less potent) |
| Conditions | In vitro enzyme assay using human CYP17 expressed in E. coli |
Why This Matters
This 100-fold difference in potency against a clinically validated oncology target provides a clear, quantifiable justification for selecting the 3-pyridyl isomer over the 4-pyridyl isomer in CYP17 inhibitor development.
- [1] BindingDB Entry BDBM50078606 (CHEMBL3415154). IC50 data for human CYP17 inhibition by 3-pyridin-3-yl-4H-1,2-oxazol-5-one and its 4-pyridyl isomer. View Source
